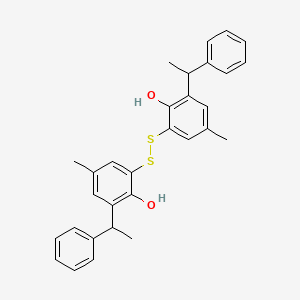
Phenol, 2,2'-dithiobis(4-methyl-6-(1-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- is an organic compound that belongs to the class of phenols This compound is characterized by the presence of two phenol groups connected by a disulfide bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- typically involves the reaction of 4-methyl-6-(1-phenylethyl)phenol with sulfur or sulfur-containing reagents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the disulfide bond. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- involves large-scale chemical processes. These processes are designed to ensure the efficient and cost-effective synthesis of the compound. The use of advanced technologies and equipment, such as continuous flow reactors and automated control systems, helps to maintain the quality and consistency of the product.
化学反応の分析
Types of Reactions
Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, halogens, and alkyl halides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential antioxidant properties and its ability to modulate biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- involves its interaction with molecular targets and pathways in biological systems. The disulfide bond plays a crucial role in its reactivity, allowing it to undergo redox reactions and interact with thiol-containing proteins and enzymes. This interaction can modulate various cellular processes, including oxidative stress response and signal transduction pathways.
類似化合物との比較
Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- can be compared with other similar compounds, such as:
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: This compound has a methylene bridge instead of a disulfide bond, resulting in different chemical properties and reactivity.
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-: Similar to the previous compound but with an ethyl group, leading to variations in its applications and stability.
The uniqueness of Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- lies in its disulfide bond, which imparts distinct redox properties and potential biological activities.
特性
CAS番号 |
34052-96-5 |
|---|---|
分子式 |
C30H30O2S2 |
分子量 |
486.7 g/mol |
IUPAC名 |
2-[[2-hydroxy-5-methyl-3-(1-phenylethyl)phenyl]disulfanyl]-4-methyl-6-(1-phenylethyl)phenol |
InChI |
InChI=1S/C30H30O2S2/c1-19-15-25(21(3)23-11-7-5-8-12-23)29(31)27(17-19)33-34-28-18-20(2)16-26(30(28)32)22(4)24-13-9-6-10-14-24/h5-18,21-22,31-32H,1-4H3 |
InChIキー |
VPCKFWWNZLEYNW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)C(C)C3=CC=CC=C3)C)O)C(C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684064.png)
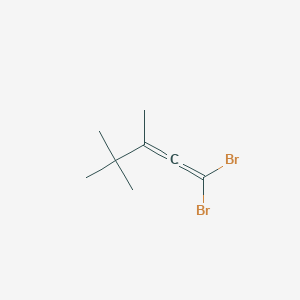
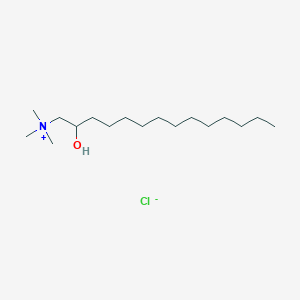
![1,1'-[Cyclohexane-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14684072.png)


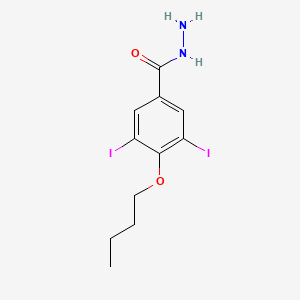
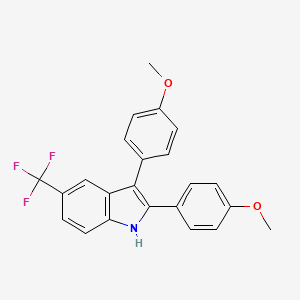

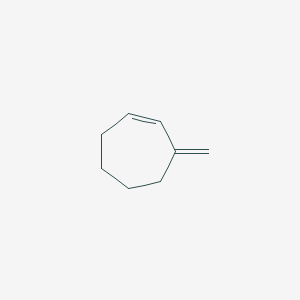
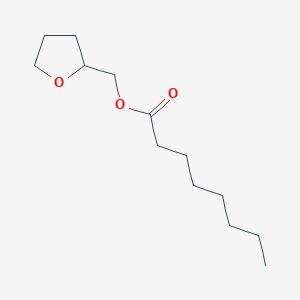
![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
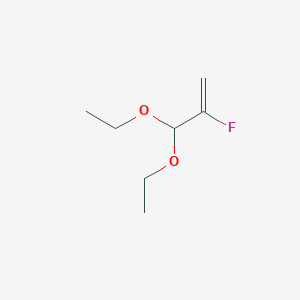
![2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene](/img/structure/B14684163.png)
